

# Nolomirole: A Technical Guide to a Dual-Acting Dopamine and Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Nolomirole**, also known by its developmental code name CHF-1035, is a selective agonist for both dopamine D2 and  $\alpha$ 2-adrenergic receptors. Developed by Chiesi Farmaceutici, it was investigated primarily for the treatment of heart failure. **Nolomirole** is a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of **Nolomirole** and its active form. It includes a summary of available quantitative data, detailed experimental methodologies for relevant assays, and visual representations of its signaling pathways and biotransformation. Although the development of **Nolomirole** was discontinued in Phase 3 clinical trials, the information presented here offers valuable insights for researchers in the fields of cardiology, pharmacology, and medicinal chemistry.

## **Chemical Structure and Properties**

**Nolomirole** is chemically described as [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate. It is a cyclized phenethylamine and a 2-aminotetralin analog of the neurotransmitter dopamine.[1]



| Property          | Value                                                                                                       | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | [6-(methylamino)-1-(2-<br>methylpropanoyloxy)-5,6,7,8-<br>tetrahydronaphthalen-2-yl] 2-<br>methylpropanoate | [2]       |
| Molecular Formula | C19H27NO4                                                                                                   | [2]       |
| Molecular Weight  | 333.42 g/mol                                                                                                | [2]       |
| CAS Number        | 90060-42-7                                                                                                  | [2]       |
| SMILES            | CC(C)C(=O)OC1=C(C2=C(CC<br>(CC2)NC)C=C1)OC(=O)C(C)C                                                         | [2]       |
| LogP              | 1.97                                                                                                        | [3]       |

**Nolomirole** is administered as a hydrochloride salt, **Nolomirole** hydrochloride (CAS: 138531-51-8).[3]

#### **Mechanism of Action and Function**

**Nolomirole** functions as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[3] This conversion is rapid and carried out by circulating esterase enzymes.[3]

The active metabolite, CHF-1024, is a dual agonist, targeting two types of receptors:

- Dopamine D2 Receptors: Activation of presynaptic D2 receptors on sympathetic nerve endings inhibits the release of norepinephrine (noradrenaline).
- $\alpha$ 2-Adrenergic Receptors: Similarly, stimulation of presynaptic  $\alpha$ 2-adrenergic autoreceptors on sympathetic neurons also leads to a reduction in norepinephrine release.

By acting on both of these presynaptic receptors, CHF-1024 effectively reduces sympathetic outflow from the central nervous system. This sympatholytic effect is the primary mechanism behind its potential therapeutic benefits in conditions like heart failure, where excessive sympathetic nervous system activity is a key pathological factor.



## **Signaling Pathways**

The signaling pathways activated by CHF-1024 at the D2 and  $\alpha$ 2-adrenergic receptors are mediated by inhibitory G proteins (Gi/o).

Dopamine D2 Receptor Signaling Pathway



Click to download full resolution via product page

Caption: Dopamine D2 receptor signaling cascade initiated by CHF-1024.

α2-Adrenergic Receptor Signaling Pathway



Click to download full resolution via product page

Caption:  $\alpha$ 2-Adrenergic receptor signaling cascade initiated by CHF-1024.

# **Quantitative Data**

The following tables summarize the available quantitative data for **Nolomirole** and its active metabolite, CHF-1024.



Table 1: Receptor Binding Affinity of Nolomirole Enantiomers

| Enantiomer                                              | Receptor      | Ki (nM) |
|---------------------------------------------------------|---------------|---------|
| (-)-Nolomirole                                          | Dopamine D2   | 120     |
| (+)-Nolomirole                                          | Dopamine D2   | 2400    |
| (-)-Nolomirole                                          | α2-Adrenergic | 130     |
| (+)-Nolomirole                                          | α2-Adrenergic | 1600    |
| Data from Wikipedia, citing<br>Leeson et al. (2001).[3] |               |         |

Table 2: Pharmacokinetic Parameters of Nolomirole

| Parameter               | Value    |
|-------------------------|----------|
| Elimination Half-life   | ~3 hours |
| LogP                    | 1.97     |
| Data from Wikipedia.[3] |          |

## **Experimental Protocols**

Detailed experimental protocols for the characterization of **Nolomirole** are not extensively published. However, based on standard pharmacological practices, the following methodologies would be employed.

# Radioligand Binding Assay for D2 and α2-Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like **Nolomirole** or CHF-1024.

Objective: To determine the inhibitory constant (Ki) of the test compound for the dopamine D2 and  $\alpha$ 2-adrenergic receptors.



#### Materials:

- Membrane preparations from cells expressing the human dopamine D2 receptor or α2adrenergic receptor.
- Radioligand: [3H]-Spiperone (for D2 receptors) or [3H]-Rauwolscine (for α2-adrenergic receptors).
- Test compound (Nolomirole or CHF-1024) at various concentrations.
- Non-specific binding control: A high concentration of a known D2 antagonist (e.g., Haloperidol) or α2-adrenergic antagonist (e.g., Yohimbine).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

#### Procedure:

- Thaw the membrane preparations on ice.
- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.
- Add the radioligand to all wells at a concentration close to its Kd.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.



- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
  the concentration of the radioligand and Kd is its dissociation constant.

## **Functional Assay: cAMP Accumulation Assay**

This protocol describes a general method to assess the functional activity of **Nolomirole** or CHF-1024 as an agonist at Gi/o-coupled receptors.

Objective: To determine the EC50 of the test compound for the inhibition of forskolin-stimulated cAMP production.

#### Materials:

- Cells expressing the human dopamine D2 receptor or α2-adrenergic receptor.
- Test compound (Nolomirole or CHF-1024) at various concentrations.
- Forskolin (an adenylate cyclase activator).
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- · Cell culture medium.
- 96-well cell culture plates.

#### Procedure:

Seed the cells in a 96-well plate and allow them to attach overnight.



- Remove the culture medium and replace it with a serum-free medium containing a
  phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short
  period.
- Add serial dilutions of the test compound to the wells and incubate for a specified time.
- Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
- Incubate for a defined period (e.g., 15-30 minutes).
- Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
- Plot the cAMP concentration against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

## **Experimental Workflow for Preclinical Evaluation**



Click to download full resolution via product page

Caption: A typical preclinical evaluation workflow for a compound like **Nolomirole**.



### Conclusion

**Nolomirole** is a prodrug that is converted to its active metabolite, CHF-1024, a dual agonist of dopamine D2 and  $\alpha$ 2-adrenergic receptors. Its mechanism of action, centered on the inhibition of sympathetic norepinephrine release, made it a promising candidate for the treatment of heart failure. While its clinical development was halted, the study of **Nolomirole** and its unique dual-receptor agonism provides a valuable case study for the development of sympatholytic agents. The data and methodologies presented in this guide offer a foundation for further research into compounds with similar pharmacological profiles and for understanding the complex interplay of the dopaminergic and adrenergic systems in cardiovascular disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of nolomirole on monocrotaline-induced heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the alpha2-adrenergic/DA2-dopaminergic agonist CHF-1024 in preventing ventricular arrhythmogenesis and myocyte electrical remodeling, in a rat model of pressure-overload cardiac hypertrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nolomirole: A Technical Guide to a Dual-Acting Dopamine and Adrenergic Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679826#nolomirole-chemical-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com